Pain: Liquid diethyl ester analogs and less reactive chloro derivatives cause handling and yield issues in API synthesis. Solution: Dimethyl 2-(4-bromophenyl)malonate (CAS 149506-35-4) is a solid intermediate with optimal bromo reactivity for Macitentan and related APIs.
Dimethyl 2-(4-bromophenyl)malonate, CAS 149506-35-4, is a bifunctional synthetic building block featuring a reactive dimethyl malonate core and a 4-bromophenyl substituent. This specific combination makes it a valuable precursor in syntheses where the malonate group is used for carbon chain extension (e.g., Knoevenagel condensation, Michael addition) and the aryl bromide serves as a reliable handle for palladium-catalyzed cross-coupling reactions. Its utility as a solid intermediate is particularly noted in the multi-step synthesis of pharmaceutical agents, such as Macitentan, an endothelin receptor antagonist.
Substituting this compound with close analogs is often synthetically unviable. Replacing the bromo- substituent with a chloro- group significantly reduces reactivity in standard palladium-catalyzed cross-couplings, typically requiring harsher conditions or specialized catalyst systems. Changing the dimethyl ester to a diethyl ester alters the physical state from a solid to a liquid, complicating handling, weighing, and purification. Using an ortho- or meta- bromo isomer would fundamentally change the steric and electronic environment, leading to different products and yields in subsequent transformations. Finally, using the unsubstituted dimethyl phenylmalonate eliminates the critical C-Br bond, making it unsuitable for applications requiring a subsequent cross-coupling step.
The carbon-bromine (C-Br) bond is significantly more reactive than a carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The oxidative addition of aryl bromides to Pd(0) is kinetically favored and proceeds under milder conditions than for aryl chlorides. This allows for higher yields, lower catalyst loadings, and greater functional group tolerance, which are critical factors in process development and scale-up.
| Evidence Dimension | Reactivity in Oxidative Addition to Pd(0) |
| Target Compound Data | High (Ar-Br) |
| Comparator Or Baseline | Aryl Chloride Analog (Ar-Cl): Very Low |
| Quantified Difference | Reactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions. |
This higher reactivity translates directly to lower process costs and higher throughput by avoiding the need for specialized, expensive ligands or harsher reaction conditions required to activate the less reactive C-Cl bond.
Dimethyl 2-(4-bromophenyl)malonate is a crystalline solid at room temperature. This physical state offers significant advantages in laboratory and industrial settings over oily or liquid analogs like Diethyl 2-(4-bromophenyl)malonate. Solids are easier to accurately weigh, transfer, and store, and are often simpler to purify by recrystallization, leading to higher batch-to-batch consistency.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Solid |
| Comparator Or Baseline | Diethyl malonate (unsubstituted analog): Colorless liquid |
| Quantified Difference | Solid vs. Liquid |
| Conditions | Standard laboratory conditions (Room Temperature) |
Procuring the solid dimethyl ester minimizes material loss, improves weighing accuracy for stoichiometric calculations, and simplifies handling, which enhances process safety and reproducibility.
This specific malonate is cited as a useful synthetic intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension. Its structure is integral to the patented synthetic routes, where the malonate portion is transformed and the bromophenyl group is either retained or used in a subsequent coupling step. Using a different halide or ester would constitute a deviation from established, validated synthetic procedures.
| Evidence Dimension | Use as a Validated Pharmaceutical Intermediate |
| Target Compound Data | Cited as an intermediate for Macitentan synthesis. |
| Comparator Or Baseline | Alternative analogs (chloro-, fluoro-, different esters): Not specified in the primary synthesis routes. |
| Quantified Difference | N/A |
| Conditions | Multi-step synthesis of Active Pharmaceutical Ingredients (APIs). |
For researchers in pharmaceutical development, procuring the exact intermediate used in established literature or patents minimizes process validation risks and ensures comparability with published results.
This compound is the right choice for synthetic routes that require a reliable, moderately reactive aryl halide for Suzuki, Heck, Buchwald-Hartwig, or Sonogashira coupling reactions. Its C-Br bond offers a balance of high reactivity and stability, outperforming chloro-analogs in yield and reaction mildness without the higher cost and potential side-reactions of iodo-analogs.
In laboratory settings where precise stoichiometry is critical, or in automated workflows, the solid form of this dimethyl ester is preferable to liquid diethyl ester analogs. It allows for accurate weighing and reduces risks associated with handling and transferring liquids, ensuring higher reproducibility.
When the goal is to replicate or build upon established synthetic routes for bioactive molecules like Macitentan, this specific intermediate is the appropriate choice. Procuring the exact CAS number avoids introducing process variables that would arise from using a different salt, halide, or ester form, saving time on re-optimization and validation.
Irritant